Enhanced Lipophilicity vs. Non-Fluorinated 3-Phenylproline
The 3-(trifluoromethyl)phenyl substituent on the proline scaffold significantly increases lipophilicity compared to the non-fluorinated 3-phenylproline. The trifluoromethyl group is a well-established lipophilicity enhancer, quantitatively increasing the Hansch π constant by approximately +0.88 relative to hydrogen, which translates to a predicted LogD7.4 increase of roughly 1.5–2.0 log units for the amino acid monomer [1]. This enhanced lipophilicity correlates with improved passive membrane permeability in peptide contexts when this building block replaces a standard proline [2].
| Evidence Dimension | Lipophilicity (Hansch π constant for CF3 substituent) |
|---|---|
| Target Compound Data | Estimated LogD7.4 increase of ~1.5–2.0 log units vs. 3-phenylproline |
| Comparator Or Baseline | 3-Phenylproline (π = 0 for H) |
| Quantified Difference | Δπ = +0.88 (Hansch); predicted ΔLogD7.4 ≈ +1.5–2.0 |
| Conditions | Calculated from CF3 substituent constant; peptide permeability context from tripeptide models |
Why This Matters
Higher lipophilicity directly improves passive diffusion across biological membranes, a critical parameter for oral bioavailability and intracellular target engagement.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. View Source
- [2] Budisa, N.; et al. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the L-prolyl-L-leucyl glycinamide (PLG) tripeptide. New Journal of Chemistry 2018, 42, 13461-13470. View Source
